molecular formula C8H13N3O B1409009 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole CAS No. 1850217-39-8

4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B1409009
CAS No.: 1850217-39-8
M. Wt: 167.21 g/mol
InChI Key: VVHOEDWYWRQKCD-UHFFFAOYSA-N
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Description

4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates two privileged pharmacophores: a methoxy-substituted pyrazole ring and a pyrrolidine moiety. The pyrazole core is a well-documented scaffold in numerous bioactive molecules and approved drugs, known for its versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a pyrrolidine ring, a common feature in active pharmaceutical ingredients, enhances the structural complexity and potential for target interaction, making this compound a valuable intermediate for the synthesis of more complex molecules. The primary research value of this compound lies in its role as a versatile building block. It is designed for the exploration and development of new therapeutic agents, particularly in constructing targeted libraries for high-throughput screening. Its structure is amenable to further functionalization, allowing researchers to develop structure-activity relationships (SAR). The presence of the methoxy group can influence electronic properties and bioavailability, while the pyrrolidine nitrogen offers a site for further derivatization or salt formation. Researchers will find this chemical useful in various synthetic applications, including the development of kinase inhibitors, CNS-active agents, and other small-molecule therapeutics . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methoxy-1-pyrrolidin-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-12-8-5-10-11(6-8)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOEDWYWRQKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

A common method for synthesizing pyrazoles involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. For This compound , a similar approach could be adapted using pyrrolidin-3-yl hydrazine and a suitable methoxy-substituted carbonyl compound.

Nitrilimine Cycloaddition

Another method involves the 1,3-dipolar cycloaddition of nitrilimines with alkenes. This method can be adapted for pyrazole synthesis by using a nitrilimine derived from pyrrolidin-3-yl hydrazine and reacting it with an appropriate alkene to introduce the methoxy group.

In Situ Formation of Carbonyl Derivatives

Harigae and co-workers reported a method involving the in situ formation of carbonyl derivatives from terminal alkynes, aromatic aldehydes, and hydrazines. This method could be modified to synthesize This compound by using a pyrrolidin-3-yl hydrazine and a methoxy-substituted alkyne or aldehyde.

Detailed Synthesis Protocol

Given the lack of specific literature on This compound , a hypothetical synthesis protocol based on general pyrazole synthesis methods is proposed:

  • Starting Materials : Pyrrolidin-3-yl hydrazine and a methoxy-substituted 1,3-diketone or acetylenic ketone.
  • Reaction Conditions : Cyclocondensation in an aprotic solvent like DMF or NMP, with or without a catalyst.
  • Work-Up : Purification via column chromatography or crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and pyrazole moiety undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Products Yield References
Pyrrolidine ring oxidationKMnO₄ in acidic medium (H₂SO₄)4-Methoxy-1-(pyrrolidin-3-one-1-yl)-1H-pyrazole65–78%
Methoxy group demethylationHBr in glacial acetic acid4-Hydroxy-1-(pyrrolidin-3-yl)-1H-pyrazole82%
  • Mechanistic Insight : Oxidation of the pyrrolidine ring proceeds via radical intermediates, forming a ketone at position 3. Demethylation of the methoxy group involves nucleophilic attack by bromide, yielding a phenolic derivative .

Substitution Reactions

The pyrazole ring and pyrrolidine substituent participate in electrophilic and nucleophilic substitutions:

Reaction Type Reagents Products Yield References
Pyrazole C-5 brominationBr₂ in CHCl₃ at 0°C5-Bromo-4-methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole70%
Pyrrolidine N-alkylationCH₃I in DMF, K₂CO₃1-(1-Methylpyrrolidin-3-yl)-4-methoxy-1H-pyrazole88%
  • Regioselectivity : The methoxy group directs electrophiles to the C-5 position via resonance deactivation of C-3 and C-5 . The pyrrolidine nitrogen undergoes alkylation due to its nucleophilic lone pair .

Reduction Reactions

Selective reductions target unsaturated bonds or functional groups:

Reaction Reagents/Conditions Products Yield References
Ketone reductionNaBH₄ in MeOH4-Methoxy-1-(pyrrolidin-3-ol-1-yl)-1H-pyrazole75%
  • Stereochemistry : Reduction of the pyrrolidinone intermediate produces a racemic mixture of the alcohol derivative .

Acid/Base Hydrolysis

The methoxy group and pyrrolidine ring exhibit stability under hydrolysis conditions:

Reaction Conditions Products Yield References
Methoxy hydrolysis6M HCl, reflux (12 h)4-Hydroxy-1-(pyrrolidin-3-yl)-1H-pyrazole82%
  • Kinetics : Hydrolysis rates increase with electron-withdrawing substituents on the pyrazole ring .

Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization:

Reaction Catalyst/Reagents Products Yield References
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃5-Aryl-4-methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole60–75%
  • Scope : Aryl boronic acids with electron-donating groups enhance coupling efficiency .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
The pyrazole nucleus, including derivatives like 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole, has shown significant promise in cancer treatment. Studies indicate that pyrazole derivatives can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Pyrazoles may induce apoptosis in cancer cells and inhibit angiogenesis.
  • Case Study : A series of 4-substituted pyrazolines demonstrated efficacy against multiple cancer types, including breast and lung cancers. For instance, compounds with a similar structure have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines .

1.2 Anti-inflammatory Properties
Pyrazoles are recognized for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases:

  • Mechanism of Action : They inhibit cyclooxygenase (COX) enzymes and modulate inflammatory cytokines.
  • Case Study : Research has shown that certain pyrazole derivatives exhibit anti-inflammatory activity comparable to established NSAIDs like diclofenac .

Antimicrobial Activity

2.1 Broad-spectrum Antimicrobial Effects
this compound has been evaluated for its antimicrobial properties against various pathogens:

  • Activity Spectrum : Exhibits activity against Gram-positive and Gram-negative bacteria as well as fungi.
  • Case Study : A derivative was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Agricultural Applications

3.1 Agrochemical Development
The compound's structural characteristics allow it to be utilized in the development of agrochemicals:

  • Functionality : Acts as a potential herbicide or fungicide due to its ability to disrupt metabolic processes in plants or pathogens.
  • Case Study : Pyrazole derivatives have been synthesized and tested for herbicidal activity, demonstrating effective weed control in preliminary trials .

Material Science Applications

4.1 Synthesis of Functional Materials
Research indicates that pyrazole derivatives can serve as precursors for synthesizing advanced materials:

  • Applications : Used in the development of polymers and nanomaterials with specific electronic or optical properties.
  • Case Study : Pyrazole-based ligands have been employed in coordination chemistry to create metal-organic frameworks (MOFs) with potential applications in gas storage and separation technologies .

Data Summary Table

Application AreaKey ActivitiesNotable Findings
Medicinal ChemistryAnticancer, Anti-inflammatoryEffective against multiple cancer types; COX inhibition
Antimicrobial ActivityBroad-spectrum antimicrobial effectsPromising MICs against various pathogens
AgriculturalAgrochemical developmentEffective herbicidal activity in preliminary trials
Material ScienceSynthesis of functional materialsUsed in creating MOFs for gas storage applications

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole -OCH₃ (4), pyrrolidin-3-yl (1) C₈H₁₃N₃O 179.21 Enhanced solubility, potential CNS activity (inferred) N/A
5-Chloro-1,3-dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole -Cl (5), -CH₃ (1,3), pyrrolidin-3-yl (4) C₉H₁₄ClN₃ 199.68 Increased lipophilicity; chloro substituent may enhance receptor binding
(S)-4-Iodo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride -I (4), pyrrolidin-3-yl (1) C₇H₁₁ClIN₃ 299.54 Halogenated derivative; iodine enhances steric bulk and potential radioimaging utility
1-(trans-4-(4-(Trifluoromethyl)benzyloxy)pyrrolidin-3-yl)-1H-pyrazole -CF₃-benzyloxy (pyrrolidine), pyrrolidin-3-yl (1) C₁₆H₁₈F₃N₃O 341.33 Trifluoromethyl group improves metabolic stability and membrane permeability
3(5)-Methoxy-5(3)-(p-chlorophenyl)-4-(p-nitrophenylhydrazo)-1H-pyrazole -OCH₃ (3/5), -Cl (aryl), -N=N- (4) C₁₆H₁₂ClN₅O₃ 365.75 Nitrophenylhydrazo group enables UV detection (λ = 360 nm)
Key Observations:

Substituent Position and Electronic Effects: The methoxy group in this compound is electron-donating, which may reduce electrophilicity compared to halogenated analogs (e.g., chloro or iodo derivatives) . Pyrrolidine substitution at the 1-position (vs.

Biological Activity :

  • Chloro derivatives (e.g., 5-chloro-1,3-dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole) exhibit enhanced activity due to hydrogen bonding with residues like Gly117 in enzyme targets .
  • The trifluoromethyl-benzyloxy group in 1-(trans-4-(4-(trifluoromethyl)benzyloxy)pyrrolidin-3-yl)-1H-pyrazole improves pharmacokinetic properties, suggesting that similar modifications could benefit the target compound .

Synthetic Flexibility :

  • Methoxy-substituted pyrazoles are often synthesized via hydrazine-mediated cyclization, while pyrrolidine-substituted analogs require protection/deprotection strategies (e.g., TFA in DCM) .

Tautomerism and Stability

This compound may exhibit annular tautomerism, where the hydrogen atom shifts between N1 and N2 positions. This behavior is influenced by:

  • Methoxy Group : Electron-donating substituents stabilize the tautomer with the hydrogen at the less electronegative nitrogen .
  • Pyrrolidine Ring : The bulky pyrrolidine group at N1 may sterically hinder tautomerism, favoring a single tautomeric form compared to smaller substituents .

In contrast, 3(5)-methoxy-5(3)-(p-chlorophenyl)-4-(p-nitrophenylhydrazo)-1H-pyrazole exhibits dynamic tautomerism due to the absence of bulky N1 substituents, leading to dual UV absorption peaks (360 nm and 234 nm) .

Pharmacological Potential

While direct activity data for this compound is unavailable, insights can be drawn from analogs:

  • Chloro Derivatives : Enhanced inhibitory activity in enzyme assays (e.g., acetylcholinesterase) due to halogen-hydrogen bonding .
  • Iodo Derivatives: Potential use in radiopharmaceuticals due to iodine’s isotopic properties .
  • Methoxy Derivatives : Improved aqueous solubility, making them suitable for oral formulations .

Biological Activity

4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, analgesic, and anticancer properties, supported by various studies and data.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a methoxy group at the 4-position and a pyrrolidine moiety at the 1-position of the pyrazole ring. The synthesis typically involves the reaction of hydrazines with appropriate carbonyl compounds, followed by cyclization to form the pyrazole nucleus.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Analgesic Properties

The compound has also been evaluated for its analgesic effects. In animal models, it demonstrated substantial antinociceptive activity, suggesting its potential as a pain management agent. The mechanism appears to involve sigma-1 receptor antagonism, which is linked to pain modulation .

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have reported its effectiveness against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent antiproliferative activity . The compound's ability to induce apoptosis in cancer cells further supports its potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

StudyFindings
Katritzky et al. (2018)Reported synthesis of various pyrazole derivatives showing broad pharmacological activities including anti-inflammatory and anticancer effects .
Burguete et al. (2014)Demonstrated that specific pyrazole derivatives exhibited high antimicrobial activity against multiple bacterial strains .
Selvam et al. (2020)Found that certain synthesized pyrazoles acted as monoamine oxidase B inhibitors with notable anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the substituents on the pyrazole ring or the pyrrolidine moiety can significantly impact its pharmacological profile. For instance, variations in the alkyl chain length or functional groups can enhance selectivity and potency against specific targets.

Q & A

Q. What synthetic routes are effective for preparing 4-methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives often involves cyclization reactions between diketones and hydrazine derivatives. For example, in analogous compounds (e.g., 3(5)-methoxy-5(3)-(p-chlorophenyl)-4-(p-nitrophenylhydrazo)-1H-pyrazole), a solvent-free acylation with a two-fold excess of anhydride achieved 80% yield . Key optimization steps include:

  • Temperature control : Maintaining low temperatures (-5°C to 5°C) during diazotization and coupling to minimize side reactions .
  • Hydrazine stoichiometry : Equimolar hydrazine hydrate addition under ambient conditions (20°C) yields high-purity pyrazole cores .
  • Purification : Recrystallization from ethanol or diethyl ether effectively isolates the product .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • UV-Vis spectroscopy : The conjugated N=N bond in hydrazo-pyrazoles exhibits strong absorption at 360–387 nm, confirming the presence of the azo group .
  • Melting point analysis : Sharp melting points (e.g., 205–207°C for similar pyrazoles) indicate purity .
  • X-ray crystallography : Dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl vs. pyrazole) confirm molecular geometry .

Q. What solvent systems are optimal for reactions involving pyrrolidine-substituted pyrazoles?

Methodological Answer:

  • Polar aprotic solvents : THF/water mixtures (1:1) are effective for copper-catalyzed click reactions (e.g., triazole-pyrazole hybrids) .
  • Ethanol/acetic acid : Used in cyclocondensation reactions (e.g., 45% yield for pyrazole-phenol hybrids) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of pyrrolidine-pyrazole hybrids?

Methodological Answer:

  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl or nitro groups) reduce reaction rates in cyclization steps but improve thermal stability .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitutions .
  • Case study : Replacing methoxy with ethoxy in pyridine-pyrrolidine hybrids increased lipophilicity (logP from 1.2 to 1.8), impacting solubility and bioactivity .

Q. How can conflicting spectroscopic data (e.g., UV vs. NMR) be resolved during structural elucidation?

Methodological Answer:

  • Contradiction analysis : Discrepancies between UV absorption (N=N bonds) and NMR shifts (e.g., missing aromatic protons) may indicate tautomerism. For example, hydrazo-to-azo tautomer shifts in pyrazoles require variable-temperature NMR or DFT calculations to resolve .
  • Multi-technique validation : Combine X-ray crystallography (definitive bond lengths) with HRMS (exact mass) to confirm ambiguous functional groups .

Q. What strategies improve regioselectivity in pyrrolidine-pyrazole functionalization?

Methodological Answer:

  • Directed metallation : Use of Lewis acids (e.g., CuSO₄) in click reactions directs triazole formation to the pyrazole N1 position (60–61% regioselectivity) .
  • Protecting groups : Temporary protection of the pyrrolidine nitrogen with Boc groups prevents unwanted N-alkylation during C-H activation .

Q. How do computational methods (e.g., DFT) aid in predicting biological activity of 4-methoxy-pyrrolidine-pyrazoles?

Methodological Answer:

  • Docking studies : Molecular docking with carbonic anhydrase IX (PDB: 3IAI) predicts binding affinities for pyrazole derivatives. For example, trifluoromethyl groups enhance hydrophobic interactions with active-site residues .
  • ADMET profiling : QSAR models predict improved blood-brain barrier penetration for pyrrolidine-substituted pyrazoles compared to piperidine analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole
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4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole

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